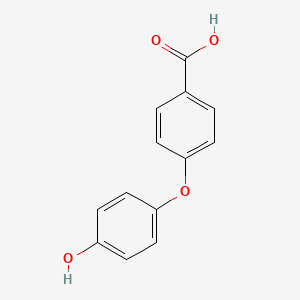

4-(4-Hydroxyphenoxy)benzoic acid

Vue d'ensemble

Description

4-(4-Hydroxyphenoxy)benzoic acid is a chemical compound that is related to several research areas, including the synthesis of liquid crystal intermediates, the development of copolyesters, and the study of molecular structures for mass spectrometry matrices. It is structurally characterized by the presence of a hydroxy group and a phenoxy group attached to a benzoic acid moiety.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in various contexts. For instance, a biotechnological approach using a Carboxylase enzyme has been employed to synthesize 4-OH benzoic acid from phenol and CO2, showcasing an environmentally friendly method with high selectivity . Additionally, a series of liquid crystal intermediates, which include 4-(4-n-alkoxybiphenyl-4'-carbonyloxy) benzoic acid, have been synthesized through a multi-step process involving methylation, acylation, and other reactions . Furthermore, copolyesters of 4-hydroxybenzoic acid and 3-(4'-hydroxyphenoxy)benzoic acid have been prepared using polycondensation techniques .

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to this compound have been elucidated using various spectroscopic techniques. For example, the structure of 2-(4-Hydroxyphenylazo)benzoic acid, a matrix for MALDI-TOF-MS, has been determined, revealing a three-dimensional framework stabilized by hydrogen bonding and π-π stacking interactions . Density functional theory methods have also been used to optimize molecular structures and geometries of azo-benzoic acids .

Chemical Reactions Analysis

Chemical reactions involving this compound derivatives have been studied, such as the Mitsunobu reaction using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent. This reaction allows for the stereospecific inversion of secondary alcohols to esters . Additionally, the synthesis of 4-Hydroxy[1-13C]benzoic acid involves key steps like base-catalyzed condensation and alkylation, demonstrating the compound's versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from this compound have been characterized. For instance, poly[4-(4-hydroxyphenoxy) benzoic acid] exhibits phase transition temperatures that depend on molecular weight, with nematic textures observed above 300°C. The presence of ether units in the polymer increases chain flexibility, affecting thermal behavior . The copolyesters synthesized from related compounds have been analyzed for their crystallinity, solubility, and thermal properties, with some showing thermotropic behavior .

Applications De Recherche Scientifique

Polymer Synthesis and Properties

4-(4-Hydroxyphenoxy)benzoic acid has been extensively researched in the field of polymer synthesis. Kricheldorf and Döring (1992) explored the homopolyester of 4-(4′-hydroxyphenoxy)benzoic acid and its copolyesters with 4-hydroxybenzoic acid, revealing diverse thermal properties and potential for nematic melt formation (Kricheldorf & Döring, 1992). A subsequent study by the same authors in 1993 focused on copolyesters of 4-hydroxybenzoic acid and its isomers, highlighting the significance of synthesis methods in determining the properties of the resulting copolyesters (Kricheldorf, Döring, & Schwarz, 1993). Yonetake et al. (1994) further elucidated the characterization of poly[4-(4-hydroxyphenoxy) benzoic acid], emphasizing its phase transition temperatures and nematic textures (Yonetake et al., 1994).

Enzymatic Oxidative Polymerization

The enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, closely related to this compound, was investigated by Kumbul et al. (2015). This study highlighted the potential of using enzymes for polymerization, offering insights into the behavior of similar compounds (Kumbul et al., 2015).

Catalysis and Chemical Synthesis

Research by Yadav and George (2008) on the synthesis of 4-hydroxybenzophenone, which involves a compound structurally related to this compound, sheds light on the catalytic processes relevant to the synthesis of hydroxybenzophenones, crucial in fine chemical and pharmaceutical industries (Yadav & George, 2008).

Biotechnological Applications

Aresta et al. (1998) demonstrated a biotechnological application involving the synthesis of 4-OH benzoic acid from phenol and CO2, using a Carboxylase enzyme. This represents a pioneering useof a biotechnological approach in synthesizing compounds related to this compound, highlighting the potential for environmentally friendly synthesis methods (Aresta et al., 1998).

Liquid Crystal Research

Dou Qing (2000) conducted research on n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, an intermediate of various liquid crystals, which is structurally related to this compound. This study provides insights into the synthesis and characterization of liquid crystal intermediates, an area of significance for display technologies (Dou Qing, 2000).

Environmental and Atmospheric Studies

Net et al. (2009) explored the heterogeneous light-induced ozone processing on organic coatings, using compounds including 4-phenoxyphenol, which is structurally similar to this compound. This research contributes to understanding the environmental and atmospheric interactions of aromatic compounds (Net et al., 2009).

Biochemical and Medical Research

Nguyen et al. (2022) investigated the estrogenic activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum, providing insights into the potential biochemical and medical applications of compounds structurally related to this compound, particularly in the context of estrogen receptor signaling pathways (Nguyen et al., 2022).

Analytical Chemistry

Zuo et al. (2002) developed a method for the separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit, including compounds like 4-hydroxybenzoic acid. This research is crucial for advancing analytical techniques in food chemistry and understanding the nutritional properties of fruits (Zuo et al., 2002).

Safety and Hazards

Orientations Futures

4-Hydroxybenzoic acid, a compound similar to 4-(4-Hydroxyphenoxy)benzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Future research activities may focus on producing new compounds using this compound as a starting feedstock .

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of benzoic acid, which is widely used in the food, pharmaceutical, and cosmetic industries

Biochemical Pathways

It is known that benzoic acid derivatives can influence various biochemical pathways, potentially affecting cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

It is known that benzoic acid derivatives generally have high gastrointestinal absorption and can permeate the blood-brain barrier . The impact of these properties on the bioavailability of 4-(4-Hydroxyphenoxy)benzoic acid remains to be determined.

Result of Action

It is known that benzoic acid derivatives can exert various biological effects, potentially influencing cellular growth, differentiation, and survival .

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the stability, efficacy, and action of the compound.

Propriétés

IUPAC Name |

4-(4-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXPCYHWTLAVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346839 | |

| Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500-76-5 | |

| Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-HYDROXY-PHENOXY)-BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the thermal properties of poly[4-(4-hydroxyphenoxy)benzoic acid] and how do they compare to similar polymers?

A1: Poly[this compound] exhibits distinct thermal transitions. It displays both crystal/nematic and nematic/isotropic phase transitions, influenced by its molecular weight. The research indicates that the nematic/isotropic phase transition occurs at a lower temperature compared to poly(4-hydroxybenzoic acid) []. This difference is attributed to the presence of ether units in poly[this compound], which enhance the polymer chain's flexibility by allowing for greater rotation and torsion of its bonds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.